molecular formula C16H11N3O6 B3884028 3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile

3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile

Cat. No.: B3884028
M. Wt: 341.27 g/mol
InChI Key: YFQCTRKNWZKBMH-WUXMJOGZSA-N
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Description

3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile, also known as HMAN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HMAN is a yellow crystalline powder that has a molecular weight of 362.31 g/mol and a melting point of 223-225°C. In

Mechanism of Action

The mechanism of action of 3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
Biochemical and Physiological Effects:
This compound has been shown to exhibit both biochemical and physiological effects. In biochemical studies, this compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. In physiological studies, this compound has been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile in lab experiments is its high purity and stability. This compound is also easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Therefore, caution should be taken when handling this compound.

Future Directions

There are several future directions for the research on 3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile. One potential direction is the development of this compound as a fluorescent probe for the detection of metal ions in biological samples. Another potential direction is the optimization of the synthesis method to improve the yield of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicinal chemistry.

Scientific Research Applications

3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. This compound has also been used as a fluorescent probe for the detection of metal ions and as a sensor for the detection of nitroaromatic compounds.

Properties

IUPAC Name

(Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O6/c1-25-15-8-10(7-14(16(15)20)19(23)24)6-12(9-17)11-2-4-13(5-3-11)18(21)22/h2-8,20H,1H3/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQCTRKNWZKBMH-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C(\C#N)/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile
Reactant of Route 2
3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile
Reactant of Route 3
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3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile
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3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile
Reactant of Route 5
3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile
Reactant of Route 6
3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile

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